Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H9FO2S and a molecular weight of 236.26 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorophenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate typically involves the esterification of 4-(4-fluorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl 4-(4-fluorophenyl)thiophene-2-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Features an amino group and a chlorophenyl group, which can alter its reactivity and applications.
Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate: Contains a thiazole ring instead of a thiophene ring, which can impact its chemical properties and biological activity.
Biological Activity
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on a review of current literature.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a fluorinated phenyl group. This unique structure contributes to its electronic properties and biological activities. The molecular formula is with a molecular weight of approximately 234.27 g/mol.
Biological Activities
The compound exhibits several noteworthy biological activities, including:
- Antimicrobial Activity : Similar thiophene derivatives have demonstrated significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, certain thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Thiophene derivatives have also been studied for their anti-inflammatory properties. Some compounds inhibit the activity of enzymes like COX and LOX, which are involved in inflammatory processes .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes and receptors. Molecular docking studies suggest that the compound may bind effectively to these targets, potentially inhibiting their activity and leading to therapeutic effects .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated promising antibacterial activity against E. coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Evaluation : Another investigation focused on the cytotoxicity of thiophene-based compounds against cancer cell lines. This compound exhibited significant antiproliferative activity, with IC50 values comparable to known chemotherapeutic agents .
- Anti-inflammatory Research : In vivo studies assessed the anti-inflammatory potential of thiophene derivatives in animal models. The results showed that these compounds could significantly reduce inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | Significant | Moderate |
Thiophene Derivative A | High | Moderate | Low |
Thiophene Derivative B | Low | High | High |
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMKEEXEJKYEBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240411 | |
Record name | Methyl 4-(4-fluorophenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848483-64-7 | |
Record name | Methyl 4-(4-fluorophenyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848483-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4-fluorophenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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